
4-Chloro-3-methoxy-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methoxy-L-phenylalanine is an amino acid derivative characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the third position on the phenyl ring of L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of L-phenylalanine. One common method includes:
Chlorination: L-phenylalanine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide or dimethyl sulfate to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-L-phenylalanine.
Substitution: Formation of 4-amino-3-methoxy-L-phenylalanine or 4-thio-3-methoxy-L-phenylalanine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methoxy-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as phenylalanine hydroxylase and aromatic amino acid decarboxylase.
Pathways: It can be incorporated into metabolic pathways leading to the synthesis of neurotransmitters like dopamine and serotonin. The presence of the chlorine and methoxy groups can modulate the compound’s affinity and activity towards these enzymes, affecting the overall metabolic outcome.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-methoxy-L-phenylalanine can be compared with other substituted phenylalanine derivatives:
Similar Compounds: 4-Chloro-L-phenylalanine, 3-Methoxy-L-phenylalanine, 4-Bromo-3-methoxy-L-phenylalanine.
Uniqueness: The combination of both chlorine and methoxy groups in this compound provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This dual substitution pattern is less common and offers distinct advantages in specific synthetic and biological applications.
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
DVSYRLUHXAYEMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



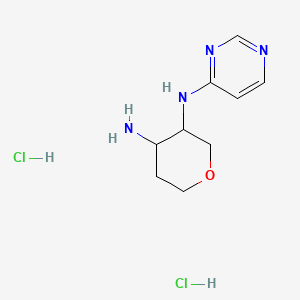
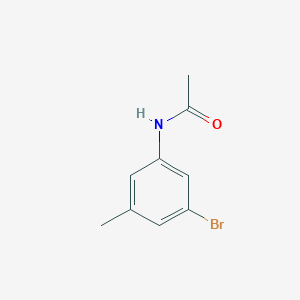
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
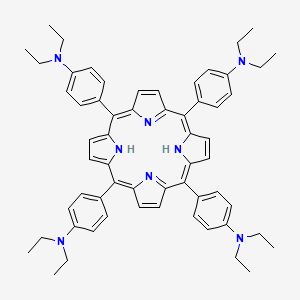
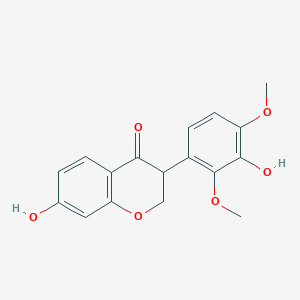

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
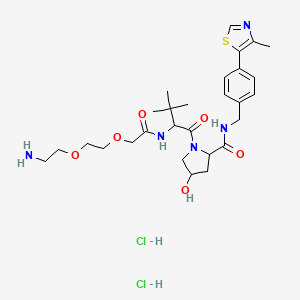
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
